3-(3-Chlorophenyl)-1-ethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-ethylpiperazine |
InChI |
InChI=1S/C12H17ClN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 |
InChI Key |
ULOKDMONFNPDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Chlorophenyl 1 Ethylpiperazine and Structural Analogues
General Synthetic Strategies for Piperazine (B1678402) Ring Formation
The construction of the piperazine core can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control. These strategies generally involve the formation of the heterocyclic ring from linear precursors or the modification of existing cyclic systems.
A common approach involves the cyclization of linear diamine precursors. researchgate.net For instance, the conversion of a primary amino group into a piperazine ring can be accomplished by reacting it with agents like 1,5-dihaloamines or diethanolamine derivatives. mdpi.com One-pot protocols have been developed for the conversion of primary amines into piperazines by cyclization with tosylbis(2-(tosyloxy)ethyl)amine. mdpi.com
Modern catalytic methods have significantly advanced piperazine synthesis. Palladium-catalyzed cyclization reactions, for example, can couple diamine components with propargyl units to produce highly substituted piperazines with excellent yield and stereocontrol. organic-chemistry.org Similarly, gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides yields tetrahydropyrazines, which can be reduced to the corresponding piperazine scaffolds. organic-chemistry.org Another strategy employs a Wacker-type aerobic oxidative cyclization of alkenes using a base-free palladium catalyst to access piperazines and piperazinones. organic-chemistry.org
A novel approach utilizes the sequential double Michael addition of nitrosoalkenes to primary amines, yielding bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization of the oxime groups to form the piperazine ring, allowing for the introduction of substituents at both carbon and nitrogen atoms. mdpi.com
| Cyclization Method | Catalyst/Reagent | Precursors | Key Features | Reference |
| Reductive Cyclization | Heterogeneous Catalysts (e.g., Pd/C) | Bis(oximinoalkyl)amines | Stereoselective; allows C- and N-substitution. | mdpi.com |
| Palladium-Catalyzed Cyclization | Palladium complexes | Propargyl units and diamines | High regio- and stereochemical control. | organic-chemistry.org |
| Gold-Catalyzed Cyclization | Gold complexes | Propargylic sulfonamides and sulfamidates | Access to diverse piperazine scaffolds. | organic-chemistry.org |
| Wacker-Type Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Alkenylamines | Aerobic, base-free conditions. | organic-chemistry.org |
| Dieckmann Cyclization | Strong base (e.g., NaH) | N-substituted amino acid esters | Forms piperazine-2,5-diones (diketopiperazines). | thieme-connect.com |
Functionalization of the piperazine ring at its nitrogen atoms via alkylation and arylation is a fundamental strategy for creating diverse derivatives. For N-alkylation, common methods include nucleophilic substitution on alkyl halides or sulfonates, reductive amination with aldehydes, and the reduction of carboxamides. mdpi.comnih.gov N-alkylation using alkyl chlorides or bromides is a widely employed technique. mdpi.com Photoredox catalysis has also emerged as a powerful tool for the site-selective C-H alkylation of piperazine substrates, allowing for the functionalization of the carbon framework. nih.govbohrium.com This method can differentiate between electronically distinct nitrogen atoms to guide alkylation to a specific C-H bond. nih.gov
N-arylation is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most prominent methods are the Palladium-catalyzed Buchwald-Hartwig coupling and the Copper-catalyzed Ullmann-Goldberg reaction, which are effective for coupling aryl halides with the piperazine nitrogens. mdpi.comnih.gov Aromatic nucleophilic substitution (SNAr) is another viable route, particularly for electron-deficient (hetero)arenes. mdpi.comnih.gov Nickel-catalyzed systems, particularly with 2,2′-bipyridine as a ligand, have shown high selectivity for the mono-arylation of piperazine with aryl chlorides. researchgate.net
The Mannich reaction is a versatile three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In piperazine synthesis, it is used to introduce aminomethyl groups. Piperazine and its derivatives can act as the amine component in this reaction. jgtps.comresearchgate.net
The reaction of a ketone, formaldehyde, and a piperazine derivative can yield β-aminoketones, known as Mannich bases. researchgate.net These reactions can be designed to produce either symmetric bis-Mannich bases, where both nitrogen atoms of the piperazine are functionalized, or asymmetric derivatives. jgtps.com For example, the condensation of piperazine with various substituted anilines and formaldehyde can produce N-[(substituted piperazin-1-yl)methyl]benzenamine derivatives. jgtps.com The Mannich reaction is a valuable tool for creating complex piperazine structures with potential biological applications. nih.govnih.gov
Nucleophilic substitution is a fundamental reaction type for building and functionalizing the piperazine ring. This can involve an intramolecular cyclization via nucleophilic substitution to form the ring or an intermolecular reaction to add substituents to a pre-formed piperazine.
The synthesis of N-arylpiperazines can be achieved through aromatic nucleophilic substitution (SNAr) by reacting piperazine with electron-deficient aromatic halides, such as 2-nitro-5-halopyridine. mdpi.com A key step in the synthesis of many complex molecules involves the nucleophilic displacement of a leaving group on a side chain by a piperazine nitrogen. mdpi.com Cascade reactions involving double nucleophilic substitution have also been developed to synthesize piperazin-2-one derivatives in a one-pot process, allowing for the formation of multiple bonds and the introduction of molecular diversity. bohrium.comresearchgate.net For example, a tandem SN2/Michael addition of amines to unsaturated peptoids on a solid support can yield 2-oxopiperazines with up to five variable substituents. researchgate.net
Specific Synthetic Pathways to 3-(3-Chlorophenyl)-1-ethylpiperazine and Positional/Structural Isomers
The synthesis of asymmetrically substituted piperazines like this compound presents a significant challenge due to the need for regiocontrol. The synthesis often involves the construction of key intermediates that can be elaborated into the final product. Positional isomers, such as 1-(3-chlorophenyl)piperazine (B195711), are often more straightforward to synthesize and can serve as starting materials or reference compounds.
A plausible route to 1-(3-chlorophenyl)piperazine involves the reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride. google.com This intermediate can then be N-alkylated. For instance, reaction with 1-bromo-3-chloropropane yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. google.comglobalresearchonline.netchemicalbook.com This highlights a common strategy: formation of the N-arylpiperazine followed by N-alkylation of the second nitrogen.
Synthesizing the C3-substituted target molecule, this compound, is more complex. It would likely proceed through a strategy that builds the ring with the C3-substituent already incorporated or through a challenging C-H functionalization of a pre-existing piperazine ring.
Piperazinones (or 2-oxopiperazines) are crucial intermediates in the synthesis of carbon-substituted piperazines. nbinno.com Their synthesis allows for the introduction of substituents at specific positions, which can then be carried through to the final piperazine product after reduction of the carbonyl group.
Several methods exist for synthesizing piperazinones. One approach is the catalytic enantioselective synthesis starting from aldehydes. For example, an asymmetric α-chlorination of an aldehyde, followed by oxidation, can produce a homochiral α-chloro acid. Nucleophilic substitution of this acid with a diamine like N,N′-dibenzylethylenediamine furnishes a protected 2-oxopiperazine. rsc.org Another route involves a biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, which leads to a spontaneous cyclization to form optically pure piperazinones. uniovi.es
Halogenated precursors are also vital. The synthesis of 1-(3-chlorophenyl)piperazine hydrochloride can be achieved by reacting 3-chloroaniline with di(2-chloroethyl)amine hydrochloride. google.com This N-aryl piperazine is a key building block. Further reaction with halogenated alkylating agents, such as 1-bromo-3-chloropropane, provides halogenated piperazine derivatives that can be used in subsequent coupling or substitution reactions. globalresearchonline.netchemicalbook.com
| Intermediate Type | Synthetic Method | Starting Materials | Key Features | Reference |
| Piperazin-2-one | Catalytic Asymmetric Synthesis | Aldehydes, N,N'-dibenzylethylenediamine | Enantioselective, builds chiral center. | rsc.org |
| Piperazin-2-one | Biocatalytic Transamination | N-(2-oxopropyl) amino acid esters | Produces optically pure enantiomers. | uniovi.es |
| Piperazin-2-one | Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amine, aryl iodide | One-pot, three-bond formation. | bohrium.com |
| 1-(3-chlorophenyl)piperazine | Cyclization | 3-chloroaniline, di(2-chloroethyl)amine | Direct formation of the N-aryl piperazine core. | google.com |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | N-Alkylation | 1-(3-chlorophenyl)piperazine, 1-bromo-3-chloropropane | Adds a functionalized alkyl chain for further modification. | globalresearchonline.netchemicalbook.com |
Reduction Reactions in Piperazine Synthesis
The formation of the piperazine core is a critical step in the synthesis of this compound and its analogues. Reduction reactions are a cornerstone of these synthetic strategies, offering versatile and efficient pathways to the saturated heterocyclic ring system. One of the prominent methods involves the reduction of piperazine-2,5-diones or other oxidized piperazine precursors.
A common approach begins with the cyclization of α-amino acids or their derivatives to form a diketopiperazine intermediate. This intermediate can then be reduced to the corresponding piperazine. Strong reducing agents are typically required for this transformation due to the stability of the amide bonds within the diketopiperazine ring. Reagents such as lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) are frequently employed. The reaction is generally carried out under anhydrous conditions in an inert solvent like tetrahydrofuran (THF) or diethyl ether, often requiring heating at reflux for an extended period to ensure complete reduction google.com.
For instance, the synthesis could conceptually start from N-ethyl-2-aminoacetic acid and 2-amino-2-(3-chlorophenyl)acetic acid derivatives, which would cyclize to form 1-ethyl-3-(3-chlorophenyl)piperazine-2,5-dione. Subsequent reduction with a powerful hydride reagent would yield the desired this compound. The general transformation is depicted below:
General Reaction Scheme for Piperazinedione Reduction
1-Alkyl-3-aryl-piperazinedione + Reducing Agent (e.g., LiAlH₄) → 1-Alkyl-3-arylpiperazine
Another powerful reductive strategy is reductive amination. This method can be used to form the piperazine ring itself or to introduce substituents onto the piperazine core. For example, a primary amine can be reacted with a dialdehyde or diketone in the presence of a reducing agent to form the heterocyclic ring. More commonly for the synthesis of N-substituted piperazines, reductive amination is used to install the N-ethyl group. This would involve reacting 1-(3-chlorophenyl)piperazine with an aldehyde, such as acetaldehyde, in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) nih.govnih.gov. This method is often preferred for N-alkylation as it avoids the formation of quaternary ammonium salts that can occur with alkyl halides researchgate.net.
Catalytic hydrogenation is another key reduction technique. Precursors such as pyrazines or tetrahydropyrazines can be reduced to piperazines over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere organic-chemistry.orgmdpi.com. This method is advantageous for its cleaner reaction profiles and easier product isolation. For example, a suitably substituted tetrahydropyrazine could be hydrogenated to afford the final piperazine product organic-chemistry.orgmdpi.com.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key steps that require careful optimization include the N-alkylation of the piperazine ring and the initial formation of the 1-arylpiperazine intermediate.
The synthesis of the precursor, 1-(3-chlorophenyl)piperazine, often involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride google.com. The optimization of this step typically focuses on solvent, temperature, and base. High-boiling aromatic solvents such as xylene or toluene are often used to drive the reaction to completion google.com.
The subsequent ethylation of the 1-(3-chlorophenyl)piperazine is a critical step. While direct alkylation with an ethyl halide (e.g., ethyl bromide or iodide) is a common method, it is often plagued by side reactions, most notably dialkylation, which leads to the formation of a quaternary ammonium salt, reducing the yield and complicating purification researchgate.net. To mitigate this, reaction conditions must be carefully controlled.
Key Parameters for Optimization of N-Ethylation:
Stoichiometry: Using a slight excess of the piperazine substrate relative to the ethylating agent can help minimize the formation of the dialkylated byproduct.
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to scavenge the acid produced during the reaction without competing in the alkylation researchgate.net.
Solvent: Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are often effective in promoting the SN2 reaction.
Temperature: The reaction temperature is a critical parameter to balance reaction rate and selectivity. Lower temperatures can favor mono-alkylation over di-alkylation.
As an alternative to direct alkylation, reductive amination with acetaldehyde offers a more selective route to the mono-ethylated product nih.gov. Optimization here involves the choice of reducing agent and pH control. Sodium triacetoxyborohydride is particularly effective as it is mild and tolerant of a wide range of functional groups nih.gov.
The table below summarizes typical conditions and their impact on the N-alkylation step.
| Parameter | Condition A (Direct Alkylation) | Condition B (Reductive Amination) | Rationale for Optimization |
| Ethylating Agent | Ethyl bromide | Acetaldehyde | Reductive amination avoids over-alkylation. |
| Reducing Agent | N/A | Sodium triacetoxyborohydride | Mild and selective reducing agent. |
| Base | Potassium carbonate | N/A (or mild acid catalyst) | Prevents quaternization in direct alkylation. |
| Solvent | Acetonitrile | Dichloromethane or 1,2-Dichloroethane | Solvents that facilitate the respective reaction types. |
| Temperature | Room Temperature to Reflux | 0°C to Room Temperature | Lower temperatures can improve selectivity. |
| Typical Yield | 60-80% | 75-95% | Higher selectivity often leads to higher isolated yields. |
Microwave-assisted synthesis has also emerged as a method to accelerate these reactions, often leading to significantly shorter reaction times and improved yields nih.govmdpi.com. The optimization of microwave parameters, such as power and temperature, can provide a more efficient route to the target compound nih.gov.
Purification and Isolation Techniques for Piperazine Derivatives
The purification and isolation of this compound are critical final steps to obtain the compound in high purity, suitable for further use. Given the basic nature of the piperazine nitrogen atoms, a combination of techniques is typically employed to separate the desired product from unreacted starting materials, byproducts, and reaction reagents.
Acid-Base Extraction: This is a fundamental and highly effective technique for purifying amines. The crude reaction mixture is typically dissolved in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. Washing the organic solution with an aqueous acid solution (e.g., dilute hydrochloric acid) protonates the basic piperazine product, causing it to partition into the aqueous layer as a salt. Neutral starting materials and non-basic impurities remain in the organic layer, which can be discarded. The aqueous layer is then basified (e.g., with sodium hydroxide) to deprotonate the piperazine, which can then be extracted back into a fresh organic solvent. This process effectively removes many impurities.
Crystallization: If the final product or its salt is a solid, crystallization is an excellent method for purification. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. For piperazine derivatives, it is common to form a hydrochloride salt by treating the free base with HCl in a solvent like ethanol or isopropanol, as the salts often have better-defined crystalline structures and higher melting points, facilitating purification by recrystallization google.com.
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For piperazine derivatives, silica gel is a common stationary phase. The polarity of the mobile phase (eluent) is carefully chosen to allow for the separation of the product from impurities. A typical eluent system might be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate, often with the addition of a small amount of a basic modifier like triethylamine to prevent the basic product from tailing on the acidic silica gel. For higher purity requirements or for the analysis of product purity, High-Performance Liquid Chromatography (HPLC) is used, often in a reverse-phase mode google.comresearchgate.net.
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (vacuum distillation) can be used to separate it from non-volatile impurities or solvents google.com.
The selection of purification techniques depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities. A multi-step purification strategy, such as an initial acid-base extraction followed by crystallization or chromatography, is often necessary to achieve high purity.
| Technique | Principle | Application for Piperazine Derivatives | Key Considerations |
| Acid-Base Extraction | Separation based on differential solubility of the amine and its protonated salt in aqueous and organic phases. | Removes non-basic impurities. A primary purification step. | Choice of acid and base; ensuring complete phase separation. |
| Crystallization | Purification of solids based on differences in solubility between the product and impurities in a given solvent. | Effective for solid free bases or their salts (e.g., hydrochlorides) google.com. | Selection of an appropriate solvent system; controlling the rate of cooling. |
| Column Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Separates compounds with similar basicity but different polarity. | Choice of stationary phase (e.g., silica, alumina) and eluent; addition of a basic modifier to prevent tailing. |
| Distillation | Separation of liquids based on differences in boiling points. | Used for liquid products that are thermally stable. | Requires vacuum for high-boiling amines to prevent decomposition. |
Comprehensive Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
Analysis of the Parent Compound: 1-(3-Chlorophenyl)piperazine (B195711) (mCPP)
Detailed ¹H NMR spectral data for the hydrochloride salt of mCPP in a DMSO-d6 solvent reveals characteristic signals for both the aromatic and piperazine (B1678402) ring protons. The aromatic protons appear in the downfield region between 6.8 and 7.3 ppm, showing splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. The piperazine ring protons typically appear as broad multiplets around 3.1 to 3.5 ppm, with an additional broad signal at approximately 9.7 ppm corresponding to the two protons on the charged nitrogen atoms of the piperazine ring in its hydrochloride form.
Similarly, ¹³C NMR data for mCPP shows distinct signals for the aromatic and aliphatic carbons. The carbon atoms of the 3-chlorophenyl ring resonate in the aromatic region (approx. 115-152 ppm), while the piperazine ring carbons appear in the aliphatic region (approx. 43-48 ppm).
Expected Spectral Data for 1-(3-Chlorophenyl)-4-ethylpiperazine
The introduction of an ethyl group at the N-4 position of the piperazine ring would introduce significant and predictable changes to the NMR spectra.
¹H NMR: The broad signal for the piperazine N-H proton would be absent. New signals corresponding to the ethyl group would appear: a quartet around 2.4-2.6 ppm (—CH₂—) coupled to the methyl protons, and a triplet around 1.0-1.2 ppm (—CH₃) coupled to the methylene (B1212753) protons. The signals for the piperazine ring protons would also shift and may become more resolved due to the fixed substitution.
¹³C NMR: Two new signals would be observed in the aliphatic region for the ethyl group: one for the methylene carbon (—CH₂) around 52 ppm and one for the methyl carbon (—CH₃) around 12 ppm. The chemical shifts of the piperazine carbons adjacent to the N-ethyl group would also be affected, typically shifting downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Chlorophenyl)-4-ethylpiperazine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplets |
| Piperazine (-CH₂-N-Aryl) | 3.1 - 3.3 | Multiplet |
| Piperazine (-CH₂-N-Ethyl) | 2.5 - 2.7 | Multiplet |
| Ethyl (-CH₂-) | 2.4 - 2.6 | Quartet |
| Ethyl (-CH₃) | 1.0 - 1.2 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Chlorophenyl)-4-ethylpiperazine
| Carbon Atoms | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-Cl) | ~134 |
| Aromatic (C-N) | ~151 |
| Aromatic (CH) | 115 - 131 |
| Piperazine (C-N-Aryl) | ~48 |
| Piperazine (C-N-Ethyl) | ~52 |
| Ethyl (-CH₂-) | ~52 |
| Ethyl (-CH₃) | ~12 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular weight and elemental formula of a compound. For 1-(3-Chlorophenyl)-4-ethylpiperazine (C₁₂H₁₇ClN₂), the calculated monoisotopic mass of the neutral molecule is approximately 224.11075 Da. In HRMS analysis, the compound is typically observed as its protonated molecular ion [M+H]⁺, which would have a calculated m/z of 225.11803.
The fragmentation pattern in MS/MS analysis would be characteristic of the phenylpiperazine structure. Key fragmentation pathways would likely involve:
Cleavage of the ethyl group, leading to a fragment ion corresponding to the 1-(3-chlorophenyl)piperazine cation.
Fission within the piperazine ring, a common fragmentation route for piperazine derivatives, yielding characteristic ions. nih.gov
Loss of the entire ethylpiperazine side chain, resulting in a 3-chlorophenyl fragment.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. The IR spectrum of 1-(3-Chlorophenyl)-4-ethylpiperazine would be expected to show a combination of bands characteristic of its constituent parts.
Aromatic C-H Stretching: Peaks would appear above 3000 cm⁻¹, typical for aromatic rings.
Aliphatic C-H Stretching: Strong absorptions from the piperazine and ethyl C-H bonds would be observed in the 2800-3000 cm⁻¹ region.
C=C Aromatic Ring Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl group.
C-N Stretching: These vibrations for the aromatic and aliphatic amines would be visible in the 1200-1350 cm⁻¹ range.
C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, would indicate the C-Cl bond.
Crucially, unlike its parent compound mCPP, the spectrum for the N-ethyl derivative would lack the characteristic N-H stretching band typically seen around 3300-3500 cm⁻¹.
Table 3: Predicted IR Absorption Bands for 1-(3-Chlorophenyl)-4-ethylpiperazine
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 700 - 800 |
Other Advanced Characterization Methods (e.g., X-ray Crystallography for related derivatives)
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for 1-(3-Chlorophenyl)-4-ethylpiperazine itself is not publicly available, extensive research on related arylpiperazine derivatives offers significant insight into its likely solid-state conformation. nih.govnih.govmdpi.com
Preclinical Pharmacological Investigations and Mechanistic Studies
Neuropharmacological Mechanisms and Neurotransmitter System Modulation
The intricate effects of 3-(3-Chlorophenyl)-1-ethylpiperazine on the central nervous system are underpinned by its ability to interact with multiple neurotransmitter systems. Its pharmacological activity is not confined to a single target but rather encompasses a spectrum of receptors and transporters, leading to a complex modulation of serotonergic, dopaminergic, and noradrenergic pathways.
Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT7)
Studies on long-chain arylpiperazine derivatives, a class to which this compound is structurally related, have revealed significant interactions with serotonin (5-HT) receptors. Specifically, derivatives featuring a 3-chlorophenyl moiety have demonstrated potent binding to 5-HT1A and 5-HT2A receptors. For instance, certain N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro derivatives with a 3-chlorophenyl substitution are potent 5-HT1A receptor ligands, with Ki values in the range of 70-107 nM. nih.gov These same derivatives also exhibit high affinity for the 5-HT2A receptor, with Ki values between 8 and 66 nM. nih.gov
Furthermore, research on trazodone (B27368) analogues containing the 3-chlorophenylpiperazine structure has indicated a high affinity for the 5-HT1A receptor (Ki = 16 nM) and a moderate affinity for the 5-HT7 receptor (Ki = 278 nM). nih.gov In vitro studies of this compound itself have demonstrated partial agonist activity at the 5-HT2C receptor with an EC50 of 120 nM, and antagonist activity at the 5-HT3 receptor with an IC50 of 450 nM. vulcanchem.com
Dopamine (B1211576) and Noradrenaline System Interactions
The influence of this compound extends to the dopaminergic and noradrenergic systems. Preclinical findings indicate that the compound can induce the release of dopamine in striatal synaptosomes. vulcanchem.com While direct receptor binding data for this compound at dopamine and adrenergic receptors is limited, studies on structurally similar compounds provide valuable insights. For example, certain phenylpiperazine-hydantoin derivatives have been shown to bind to α1-adrenergic receptors with high affinity (Ki < 100 nM). nih.gov The antinociceptive effects of some [(3-chlorophenyl)piperazinylpropyl]pyridazinones are suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov
Gamma-Aminobutyric Acid (GABA) Receptor Modulation
Currently, there is a lack of specific preclinical data detailing the direct interaction of this compound with Gamma-Aminobutyric Acid (GABA) receptors. The GABAA receptor complex is a known target for various psychoactive compounds, including benzodiazepines and barbiturates, which modulate the receptor's function to produce sedative, anxiolytic, and anticonvulsant effects. youtube.com However, whether this compound directly binds to or allosterically modulates GABA receptors remains an area for future investigation.
Neurotransmitter Reuptake Inhibition (e.g., Dopamine Transporter, Serotonin Transporter)
In vitro assays have shown that this compound is a weak inhibitor of the serotonin transporter (SERT), with a reported IC50 value of 2.1 μM. vulcanchem.com The broader class of chlorophenylpiperazine (B10847632) analogues has been investigated for their affinity to monoamine transporters. These studies have revealed that some analogues can exhibit high affinity for the dopamine transporter (DAT). nih.govnih.gov However, specific binding data for this compound at the dopamine and norepinephrine (B1679862) transporters (NET) are not extensively documented in the available scientific literature.
Receptor Binding and Functional Assays (In Vitro)
To quantify the interaction of this compound with its molecular targets, in vitro ligand binding affinity studies and functional assays are employed. These experiments provide crucial data, such as IC50 and Ki values, which indicate the concentration of the compound required to inhibit 50% of a specific binding or function and the inhibitory constant, respectively.
Ligand Binding Affinity Studies (e.g., IC50, Ki determination)
The following tables summarize the available in vitro binding and functional data for this compound and structurally related compounds. It is important to note that the data for related compounds may not be directly extrapolated to this compound but provide a valuable context for its potential pharmacological profile.
Receptor Binding Affinities (Ki) of Related Arylpiperazine Compounds
| Receptor | Compound Type | Ki (nM) |
|---|---|---|
| 5-HT1A | N-[(4-(3-chlorophenyl)piperazin-1-yl)-propyl]-2-aza-spiro derivative | 70-107 nih.gov |
| 5-HT1A | Trazodone analogue with 3-chlorophenylpiperazine moiety | 16 nih.gov |
| 5-HT2A | N-[(4-(3-chlorophenyl)piperazin-1-yl)-propyl]-2-aza-spiro derivative | 8-66 nih.gov |
| 5-HT7 | Trazodone analogue with 3-chlorophenylpiperazine moiety | 278 nih.gov |
Functional Assay Data (IC50/EC50) for this compound
| Target | Assay Type | Value (nM) |
|---|---|---|
| 5-HT2C Receptor | Partial Agonist (EC50) | 120 vulcanchem.com |
| 5-HT3 Receptor | Antagonist (IC50) | 450 vulcanchem.com |
Enzyme Inhibition Assays
Research into the enzymatic activity of this compound has primarily centered on its interaction with cholinesterases, enzymes crucial for the regulation of the neurotransmitter acetylcholine.
In a study evaluating a series of 1-ethylpiperazine (B41427) derivatives, this compound was identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory activity of the compound was quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For this compound, the IC50 value for acetylcholinesterase was determined to be 1.63 µM, while for butyrylcholinesterase, it was 2.50 µM.
| Enzyme | IC50 (µM) |
| Acetylcholinesterase (AChE) | 1.63 |
| Butyrylcholinesterase (BChE) | 2.50 |
This table presents the half-maximal inhibitory concentration (IC50) values for this compound against acetylcholinesterase and butyrylcholinesterase.
No publicly available scientific literature was found detailing the inhibitory activity of this compound against monoacylglycerol lipase.
Cellular Assays
Despite the interest in piperazine (B1678402) derivatives for various therapeutic applications, specific data from cellular assays investigating the effects of this compound on prion protein clearance and its antiproliferative activity are not available in the current body of scientific literature.
Preclinical In Vivo Studies in Animal Models
Preclinical in vivo studies are essential for understanding the physiological effects of a compound in a living organism. The following sections detail the available research on this compound in animal models.
Effects on Prion Protein Pathophysiology and Incubation Time
There is currently no published research available that has investigated the in vivo effects of this compound on the pathophysiology of prion diseases or its impact on the incubation time in animal models of these conditions.
Anti-amnesic and Cognitive Enhancing Activities
While the enzyme inhibition profile of this compound suggests potential cognitive-enhancing properties due to its cholinomimetic activity, specific in vivo studies in animal models to confirm its anti-amnesic and cognitive-enhancing effects have not been reported in the available scientific literature.
Metabolic Modulation (e.g., Glucose Tolerance)
Investigations into the metabolic effects of this compound, such as its impact on glucose tolerance in animal models, have not been documented in the accessible scientific research.
Central Nervous System Penetration Studies
The ability of a compound to cross the blood-brain barrier is a critical factor for its potential as a treatment for central nervous system disorders. The ethyl group present in the structure of this compound is suggested to enhance its lipophilicity. vulcanchem.com This increased lipophilicity is believed to improve its penetration across the blood-brain barrier when compared to its unsubstituted analogs. vulcanchem.com However, specific in vivo studies quantifying the extent of its central nervous system penetration in animal models are not detailed in the available literature.
Other Investigated Preclinical Biological Activities
This section details the preclinical investigations into the various biological activities of this compound beyond its primary pharmacological targets. The research explores its potential in therapeutic areas such as oncology, infectious diseases, inflammation, and its interaction with specific receptor systems.
Anticancer/Antiproliferative Mechanisms and Apoptosis Induction
A review of the available scientific literature did not yield specific studies on the anticancer, antiproliferative, or apoptosis-inducing mechanisms of this compound. While the broader class of piperazine derivatives has been investigated for potential anticancer properties, with some compounds showing an ability to inhibit cancer cell growth and induce apoptosis, no such data has been published for this specific molecule. ontosight.ainih.govd-nb.inforesearchgate.net Research into other novel piperazine derivatives has identified mechanisms such as the induction of caspase-dependent apoptosis and the modulation of cancer signaling pathways. d-nb.inforesearchgate.netnih.gov However, dedicated research is required to determine if this compound possesses similar cytotoxic or antiproliferative activities.
Antimicrobial Properties (Antibacterial, Antifungal)
There is no specific information available in the reviewed scientific literature regarding the intrinsic antimicrobial, antibacterial, or antifungal properties of this compound. The piperazine nucleus is a core component of various molecules that have been synthesized and evaluated for antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.netwisdomlib.orgnih.govapjhs.comijcmas.comnih.gov However, the specific ethyl and 3-chlorophenyl substitutions of the compound have not been assessed in dedicated antimicrobial studies.
It is noteworthy that this compound has been identified as a chemical intermediate or precursor in the synthesis of certain antibiotics. For instance, its core structure can be utilized in the synthesis of antibiotics like piperacillin, where the piperazine ring is a key feature for facilitating β-lactamase resistance. vulcanchem.com This application relates to its role in chemical synthesis rather than its direct biological activity as an antimicrobial agent.
Anti-inflammatory Properties
Preclinical research specifically investigating the anti-inflammatory properties of this compound is not available in the current scientific literature. While some piperazine derivatives have been explored for their potential to reduce inflammation, no such studies have been published for this particular compound. ontosight.ai The analgesic and antinociceptive properties of other, structurally distinct, compounds containing a (3-chlorophenyl)piperazinyl moiety have been investigated, suggesting that this chemical group can be part of molecules with effects on pain and inflammation pathways. mdpi.comnih.gov However, direct evidence of anti-inflammatory activity for this compound is lacking.
Sigma Receptor Ligand Properties
The this compound compound belongs to the broader class of phenylpiperazine analogues, which have been a subject of significant investigation for their interaction with sigma (σ) receptors. nih.govnih.gov Sigma receptors, including the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are recognized as unique proteins that act as chaperones, modulating various neurotransmitter systems and cellular processes. nih.gov As such, sigma receptor ligands are considered potential therapeutic agents for a range of neuropsychiatric and neurodegenerative disorders. nih.gov
While direct binding affinity data for this compound is not extensively detailed, its structural relative, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), was first described in a 1994 patent that disclosed a series of piperazine compounds as sigma receptor ligands. wikipedia.org This indicates that the (3-chlorophenyl)piperazine scaffold was identified early on for its potential to bind to these receptors.
Studies on chlorophenylpiperazine analogues have shown that this class of compounds can exhibit high-to-moderate affinity for both σ₁ and σ₂ receptor subtypes. nih.gov The specific substitutions on the piperazine ring and the phenyl ring influence the affinity and selectivity for each subtype. For example, research on a series of chlorophenylpiperazine analogues demonstrated their binding affinities as part of an effort to develop selective σ₂ ligands. nih.govnih.gov The interaction of these ligands with sigma receptors is a key area of research for developing treatments for psychostimulant abuse and other central nervous system conditions. nih.govnih.gov
The table below presents binding affinity data for a closely related analogue to illustrate the typical interaction of this chemical class with sigma receptors.
| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| 1-(3-Chlorophenyl)-4-phenethylpiperazine | Data Not Specified in Source | Data Not Specified in Source |
Note: The table highlights a closely related compound to provide context for the sigma receptor ligand properties of the chlorophenylpiperazine class. Specific binding data for this compound was not available in the cited literature.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. While specific docking studies for 3-(3-Chlorophenyl)-1-ethylpiperazine are not extensively documented in publicly available literature, insights can be drawn from studies on analogous arylpiperazine derivatives.
For instance, molecular docking studies on related 3-chlorophenylpiperazine derivatives have been conducted to explore their binding modes with various receptors, such as the androgen receptor. nih.gov These studies often reveal key interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for ligand recognition and binding. In the context of this compound, which is known to interact with serotonin (B10506) receptors, docking simulations would likely be employed to model its interaction with the binding pockets of various 5-HT receptor subtypes.
The anticipated interactions for this compound within a serotonin receptor binding site would likely involve:
Hydrophobic Interactions: The ethyl group at the N1 position of the piperazine (B1678402) ring and the chlorophenyl ring are expected to engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.
Pi-Pi Stacking: The 3-chlorophenyl ring could participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor.
Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming crucial interactions with donor residues in the binding site.
A hypothetical docking pose of this compound in a serotonin receptor might show the 3-chlorophenyl group occupying a hydrophobic subpocket, while the ethyl group contributes to van der Waals interactions, and the piperazine core forms key hydrogen bonds that anchor the ligand.
| Interaction Type | Potential Interacting Moieties on this compound | Potential Interacting Receptor Residues |
| Hydrophobic | Ethyl group, Phenyl ring | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | 3-Chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrogen Bonding | Piperazine nitrogens | Serine, Threonine, Asparagine, Glutamine |
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a compound like this compound. Studies on similar piperazine derivatives have utilized DFT to optimize molecular structures and analyze vibrational modes. bohrium.comscilit.comresearchgate.netjksus.org
For this compound, DFT calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). bohrium.com These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Furthermore, DFT allows for the calculation of electronic properties that are crucial for understanding the molecule's reactivity and interaction with biological targets:
HOMO and LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the piperazine ring would be expected to be electron-rich regions, capable of engaging in electrostatic interactions and hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge delocalization and intramolecular interactions, such as hyperconjugation.
| Calculated Property | Significance for this compound |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential | Identifies sites for electrostatic interactions and hydrogen bonding. |
| NBO Analysis | Reveals details of intramolecular charge transfer and bonding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly derived from SAR studies)
SAR studies on arylpiperazines have explored how modifications to the aryl ring, the piperazine core, and the substituent on the second nitrogen atom affect the affinity and selectivity for various receptors. For example, the nature and position of the substituent on the phenyl ring are known to significantly influence the pharmacological profile. The presence of a chlorine atom at the meta position, as in this compound, is a common feature in many serotonergic agents.
A hypothetical QSAR model for a series of analogs of this compound might include descriptors such as:
Electronic Descriptors: Hammett constants (σ) to quantify the electron-withdrawing or -donating nature of the phenyl ring substituent.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of the substituents.
Hydrophobic Descriptors: The partition coefficient (logP) to model the lipophilicity of the molecule.
Such a model could take the form of a linear equation, for instance: log(1/IC50) = c1(σ) + c2(MR) + c3*(logP) + constant
This equation would allow for the prediction of the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
Prediction of Molecular Interactions and Binding Modes
The prediction of molecular interactions and binding modes for this compound with its primary targets, the serotonin receptors, is a key application of computational modeling. This is often achieved through a combination of molecular docking and molecular dynamics (MD) simulations.
As discussed in the molecular docking section, the initial binding pose can be predicted. MD simulations can then be used to refine this pose and to study the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of the binding and the specific interactions that are maintained throughout the simulation.
For this compound, it is known to be a metabolite of trazodone (B27368) and to interact with several serotonin receptor subtypes. wikipedia.orgnih.govncats.io The binding affinity (Ki) for some of these receptors has been determined experimentally. Computational models would aim to reproduce these experimental affinities and to provide a structural rationale for the observed selectivity.
Key interactions that would be investigated include:
The role of the chlorine atom in directing the orientation of the phenyl ring within the binding pocket.
The conformational flexibility of the ethyl group and its contribution to binding.
The protonation state of the piperazine nitrogens at physiological pH and their role in forming salt bridges with acidic residues.
| Target Receptor Subtype | Predicted Key Interactions |
| 5-HT1A | Potential for hydrogen bonding with serine and threonine residues. |
| 5-HT2C | Hydrophobic interactions with a specific sub-pocket. |
| Serotonin Transporter (SERT) | Interactions with key residues in the transporter binding site. nih.gov |
Conformational Analysis and its Role in Biological Activity
The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to fit into the binding site of its target receptor. Conformational analysis of this compound would focus on the flexibility of the molecule and the preferred spatial arrangement of its constituent parts.
The piperazine ring typically adopts a chair conformation. For a 1,3-disubstituted piperazine like the target compound, the substituents can be in either axial or equatorial positions. The relative energies of these conformers can be calculated using computational methods. Conformational studies on related 2-substituted piperazines have shown a preference for the axial conformation in some cases. nih.gov
The orientation of the 3-chlorophenyl group relative to the piperazine ring is another important conformational variable. The rotational barrier around the C-N bond connecting these two moieties would determine the accessible conformations. Similarly, the ethyl group at the N1 position has conformational freedom.
Future Directions in Research on 3 3 Chlorophenyl 1 Ethylpiperazine
Exploration of Novel Synthetic Pathways and Derivative Synthesis
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern medicinal chemistry. For 3-(3-chlorophenyl)-1-ethylpiperazine, future research will likely concentrate on moving beyond traditional multi-step reactions, which can be time-consuming and generate significant waste.
Novel Synthetic Approaches:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times and increase yields. The application of microwave irradiation can provide rapid and uniform heating, often leading to cleaner reactions and easier purification.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved product consistency, enhanced safety for highly exothermic reactions, and the potential for scalable, automated synthesis.
Derivative Synthesis and SAR Studies: A critical area of future work will be the systematic synthesis of derivatives to build comprehensive Structure-Activity Relationship (SAR) profiles. By modifying specific parts of the this compound scaffold, researchers can probe the chemical space around the core structure to identify modifications that enhance potency and selectivity.
| Structural Region for Modification | Potential Modifications | Objective of Modification |
| 3-Chlorophenyl Ring | Substitution with other halogens (F, Br, I), alkyl groups, or methoxy (B1213986) groups. | To investigate the influence of electronic and steric properties on receptor binding. |
| Ethyl Group at N1 | Variation of alkyl chain length (methyl, propyl, butyl); introduction of branching or cyclic structures. | To explore the optimal size and shape of the substituent for interaction with the target protein. |
| Piperazine (B1678402) Core | Introduction of substituents on the carbon atoms of the piperazine ring. | To alter the conformational properties of the molecule and potentially improve selectivity. |
These SAR studies will be instrumental in guiding the design of next-generation compounds with improved pharmacological profiles. nih.gov
Advanced Mechanistic Studies on Specific Receptors and Enzymes
While preliminary studies suggest interactions with serotonergic and dopaminergic systems, a more profound understanding of the molecular mechanisms is required. vulcanchem.com Future research will employ sophisticated techniques to dissect these interactions at an atomic level.
Key Research Areas:
Receptor Binding Assays: Comprehensive screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters will be necessary to establish a detailed selectivity profile and identify potential off-target interactions.
Cryo-Electron Microscopy (Cryo-EM): For key receptor targets, resolving the high-resolution structure of the receptor in complex with this compound or its optimized derivatives would provide invaluable insights into the precise binding mode.
Molecular Dynamics (MD) Simulations: Computational simulations can complement experimental data by modeling the dynamic behavior of the ligand-receptor complex over time. nih.gov This can help to understand the conformational changes involved in receptor activation or inhibition and identify key amino acid residues involved in the interaction.
Enzyme Inhibition Assays: Given that many piperazine-containing compounds interact with enzymes, it is crucial to investigate the potential inhibitory effects of this compound on key enzyme families, such as cytochrome P450 (CYP) enzymes, to predict potential drug-drug interactions.
Development of Highly Selective Ligands and Probes for Biological Systems
A major goal of future research is to leverage the this compound scaffold to develop highly selective chemical tools. Such tools are essential for dissecting complex biological pathways with minimal confounding effects from off-target interactions.
The development of selective ligands is a critical step toward creating useful molecular probes. nih.gov By systematically applying the knowledge gained from SAR studies, medicinal chemists can design new analogs with enhanced affinity for a specific biological target and, concurrently, reduced affinity for others. For instance, if the primary target is the dopamine (B1211576) D3 receptor, modifications would be guided by their ability to increase D3 binding while decreasing affinity for the closely related D2 receptor.
Once a highly selective ligand is identified, it can be further modified to create a chemical probe. This typically involves incorporating a reporter tag, such as:
A radionuclide (e.g., ¹¹C or ¹⁸F): For use in Positron Emission Tomography (PET) imaging to visualize the distribution of the target receptor in the brain in vivo.
A fluorescent group: To enable visualization of the target in cells and tissues using microscopy techniques.
A photo-affinity label: To allow for covalent cross-linking to the target protein, facilitating its isolation and identification.
Integration of Omics Technologies for Systems-Level Understanding
To move beyond a single-target perspective, future research must embrace a systems-level approach by integrating various "omics" technologies. nih.gov This will allow for a holistic understanding of the cellular and physiological effects of this compound.
| Omics Technology | Application in Research | Potential Insights |
| Transcriptomics | Analyzing changes in mRNA expression in cells or tissues treated with the compound. | Identification of gene networks and signaling pathways modulated by the compound. |
| Proteomics | Quantifying changes in the levels of thousands of proteins following compound exposure. | Revealing downstream effects on protein expression and post-translational modifications. |
| Metabolomics | Profiling the changes in endogenous small-molecule metabolites. | Understanding the impact of the compound on cellular metabolism and identifying potential biomarkers of its activity. |
By combining these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify novel biological targets, and predict potential efficacy and toxicity with greater accuracy. mdpi.comnih.gov
Potential as Chemical Biology Tools for Target Validation
A well-characterized, potent, and selective derivative of this compound can serve as an invaluable chemical biology tool for target validation. Target validation is the process of demonstrating that the modulation of a specific biological target (e.g., a receptor or enzyme) has a therapeutic effect in a relevant model of disease.
A selective chemical probe derived from this scaffold can be used to:
Establish a causal link: By using the probe to specifically inhibit or activate its target in cellular or animal models, researchers can confirm that this specific molecular interaction is responsible for a desired physiological or behavioral outcome.
Probe disease mechanisms: These tools can be used to explore the role of a specific target in the pathophysiology of a disease.
Bridge basic research and drug discovery: Chemical probes are essential for the initial stages of the drug discovery pipeline, providing the proof-of-concept needed to justify the significant investment required for developing a new therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)-1-ethylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-chlorophenyl groups to the piperazine backbone using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, as described in piperazine derivative syntheses . Optimization includes controlling stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to carboxylic acid derivatives), maintaining inert atmospheres, and monitoring reaction progress via TLC or LC-MS.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR to verify substituent positions and aromatic ring integration .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., exact mass ±0.001 Da) and isotopic patterns .
- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar piperazine derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation. Use desiccants to minimize hygroscopic degradation. Safety protocols include fume hood usage, PPE (gloves, lab coats), and referencing SDS guidelines for first-aid measures (e.g., ventilation after inhalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
